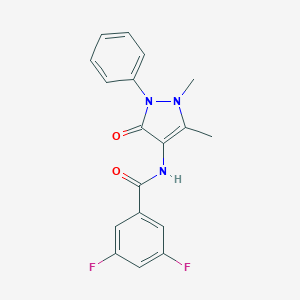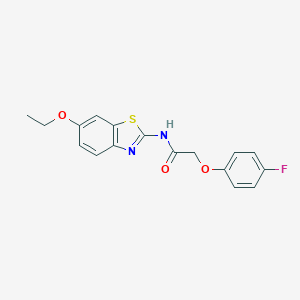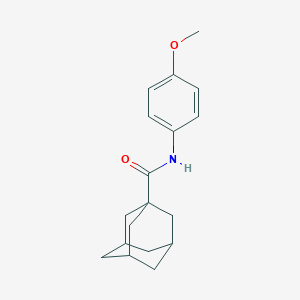
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the chrysenone family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and physiological effects:
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime in lab experiments is its high potency. This compound has been shown to have a strong inhibitory effect on various biological processes, making it a useful tool for studying these processes. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime. One area of interest is the development of new therapeutic applications for this compound. For example, it may be investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new synthesis methods that are more efficient and scalable, which would make this compound more accessible for research purposes.
In conclusion, 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is a promising compound that has potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications for this compound.
Synthesemethoden
The synthesis of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime involves the reaction of 3-isopropenyl-8-methoxy-12a-methyl-1,2,3,4-tetrahydrochrysene-6,11-dione with hydroxylamine hydrochloride in the presence of a base. This reaction leads to the formation of the oxime derivative of the chrysenone compound.
Wissenschaftliche Forschungsanwendungen
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a neuroprotective agent.
Eigenschaften
Produktname |
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime |
|---|---|
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
(NE)-N-[(3R,4aS,12aR)-8-methoxy-12a-methyl-3-prop-1-en-2-yl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H29NO2/c1-14(2)16-12-21-20-7-5-15-11-17(26-4)6-8-18(15)19(20)9-10-23(21,3)22(13-16)24-25/h6,8,11,16,21,25H,1,5,7,9-10,12-13H2,2-4H3/b24-22+/t16-,21+,23-/m1/s1 |
InChI-Schlüssel |
AZCLQBCVFBYTHR-YBICXBMOSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1C[C@H]2C3=C(CC[C@]2(/C(=N/O)/C1)C)C4=C(CC3)C=C(C=C4)OC |
SMILES |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
Kanonische SMILES |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)




![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)